molecular formula C23H37NO3 B10767627 (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid

Cat. No.: B10767627
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-UXZUXSPLSA-N
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Description

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its long carbon chain with multiple double bonds and an amino acid moiety, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid typically involves the following steps:

    Formation of the Icosatetraenoic Acid Moiety: This step involves the synthesis of the icosatetraenoic acid chain, which can be achieved through various methods such as Wittig reactions or olefin metathesis.

    Coupling with Amino Acid: The icosatetraenoic acid is then coupled with an amino acid, usually through peptide bond formation. This can be facilitated by using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds and the stereochemistry of the amino acid.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the icosatetraenoic acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can also be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in cell signaling and membrane structure due to its lipid-like properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer treatments.

    Industry: It is used in the production of specialized materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and cell signaling.

    Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: Similar in structure but lacks the amino acid moiety.

    Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with a similar carbon chain but different double bond positions.

    Docosahexaenoic Acid (DHA): A polyunsaturated fatty acid with a longer carbon chain and different double bond configuration.

Uniqueness

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is unique due to its combination of a polyunsaturated fatty acid chain and an amino acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13+,17-16-/t21-/m0/s1

InChI Key

ZECSOKFEQQDUCP-UXZUXSPLSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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